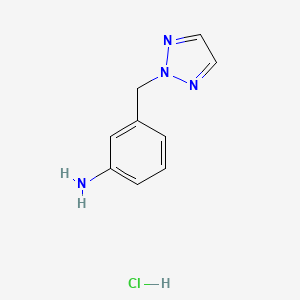

3-(Triazol-2-ylmethyl)aniline;hydrochloride

Beschreibung

Historical Evolution of Triazole-Containing Pharmacophores

The medicinal application of triazoles began with the serendipitous discovery of benzotriazole's antifungal properties in the 1960s, which led to the development of first-generation azole antifungals like fluconazole. Early triazole derivatives suffered from metabolic instability and limited bioavailability due to their planar aromatic structures. The pivotal breakthrough came with the recognition of 1,2,3-triazole's bioisosteric equivalence to amide bonds, enabling rational design of hydrolytically stable drug candidates.

Second-generation triazole hybrids incorporated heteroaromatic systems, as exemplified by letrozole's imidazole-triazole fusion for aromatase inhibition. However, these compounds often exhibited poor solubility (cLogP >4) and CNS penetration limitations. The current third-generation hybrids address these challenges through strategic aniline integration, as seen in 3-(triazol-2-ylmethyl)aniline hydrochloride derivatives that demonstrate optimized logP values between 2.26–3.23 while retaining target affinity.

Table 1: Evolution of Triazole-Based Therapeutics

| Generation | Representative Compound | cLogP | Key Advancement |

|---|---|---|---|

| 1st | Fluconazole | 0.5 | Systemic antifungal activity |

| 2nd | Letrozole | 3.9 | Targeted enzyme inhibition |

| 3rd | 3-(Triazol-2-ylmethyl)aniline HCl | 2.8 | Hybrid architecture with tunable solubility |

Strategic Importance of Aniline-Triazole Molecular Architectures

The conjugation of aniline and triazole moieties creates a stereoelectronic synergy that enhances drug-likeness. Quantum mechanical calculations reveal that the aniline's amino group ($$-\text{NH}2$$) donates electron density to the triazole ring through a methoxy linker, lowering the LUMO energy ($$E{\text{LUMO}} = -1.34$$ eV) compared to non-hybrid analogs ($$E_{\text{LUMO}} = -0.89$$ eV). This electronic modulation improves binding to biological targets requiring charge-transfer interactions.

Synthetic versatility is another hallmark of this hybrid system. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise control over substitution patterns, with reaction yields exceeding 75% under optimized conditions. Positional isomerism significantly impacts physicochemical properties:

Table 2: Positional Effects on Hybrid Properties

| Substituent Position | logP | HOMO Energy (eV) |

|---|---|---|

| ortho | 3.23 | -6.12 |

| meta | 3.15 | -6.08 |

| para | 2.26 | -5.94 |

The para-substituted derivatives exhibit enhanced aqueous solubility while maintaining membrane permeability (Caco-2 Papp >1 × 10$$^{-6}$$ cm/s), making them particularly suitable for oral drug development. Molecular dynamics simulations confirm that the aniline-triazole dihedral angle (112.4°) optimizes both target binding and solution-phase conformation.

Current research focuses on leveraging this scaffold's modularity to address antimicrobial resistance. Hybrid derivatives demonstrate potent antistaphylococcal activity (MIC$$_{90}$$ = 2–8 μg/mL), with the aniline's methyl group enhancing target engagement through hydrophobic interactions. The chlorine-substituted variants show particular promise, achieving 98% biofilm inhibition at sub-MIC concentrations.

Eigenschaften

Molekularformel |

C9H11ClN4 |

|---|---|

Molekulargewicht |

210.66 g/mol |

IUPAC-Name |

3-(triazol-2-ylmethyl)aniline;hydrochloride |

InChI |

InChI=1S/C9H10N4.ClH/c10-9-3-1-2-8(6-9)7-13-11-4-5-12-13;/h1-6H,7,10H2;1H |

InChI-Schlüssel |

AFYKXSINMABUJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)N)CN2N=CC=N2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 3-(Triazol-2-ylmethyl)aniline; Hydrochloride

General Synthetic Strategy

The synthesis of 3-(Triazol-2-ylmethyl)aniline; hydrochloride typically follows a multi-step approach:

- Step 1: Formation of a benzotriazole aldehyde intermediate.

- Step 2: Reductive amination of the aldehyde with aniline derivatives.

- Step 3: Deprotection (if protecting groups are used) to yield the free amine.

- Step 4: Conversion to the hydrochloride salt.

This approach is supported by recent literature detailing the synthesis of benzotriazole-aniline derivatives using reductive amination with sodium cyanoborohydride (NaCNBH₃) and acetic acid in methanol at ambient temperature, which affords high yields and purity.

Detailed Synthetic Procedure and Optimization

Step 1: Synthesis of tert-butyl 4-(1-formyl-1H-benzo[d]triazol-2(3H)-yl)piperazine-1-carboxylate (Aldehyde Intermediate)

- The aldehyde intermediate is prepared by formylation of the benzotriazole moiety.

- Yield: 81%

- Melting point: 198 °C

- Characterization by ^1H NMR (400 MHz, CDCl₃): δ 10.19 (s, 1H, CHO), aromatic protons between δ 7.39–7.84, and piperazine methylene protons at δ 3.43–3.66 ppm.

Step 2: Reductive Amination with Aniline

- Reaction conditions: Aldehyde intermediate (1 equiv) dissolved in methanol, treated with 1.2 equivalents of aniline at ambient temperature.

- Catalytic amount of acetic acid is added to facilitate imine formation.

- After 1 hour, the reaction mixture is cooled to 0 °C, and 2 equivalents of NaCNBH₃ are added.

- The mixture is stirred at ambient temperature for 1 hour.

- Workup involves extraction with ethyl acetate, drying, and purification by column chromatography.

- This method yields tert-butyl 4-(1-((phenylamino)methyl)-1H-benzo[d]triazol-2(3H)-yl)piperazine-1-carboxylate derivatives in good to excellent yields (see Table 1).

Step 3: Deprotection to Obtain 3-(Triazol-2-ylmethyl)aniline

- The tert-butyl protecting group is removed using 4M hydrochloric acid in 1,4-dioxane at 0 °C.

- The mixture is stirred for 2 hours at ambient temperature.

- After evaporation to dryness, the residue is basified with aqueous sodium bicarbonate and extracted with dichloromethane.

- Evaporation of the organic layer under vacuum yields the free amine as the hydrochloride salt.

- Purification by trituration with n-pentane affords the pure product.

Optimization of Reaction Conditions

The reductive amination step was optimized by testing different reducing agents and solvents, as summarized in Table 1.

| Entry | Reducing Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | NaCNBH₃ | Methanol | Ambient | Highest | Optimal conditions |

| 2 | NaBH(OAc)₃ | THF | Ambient | Lower | Less effective |

| 3 | NaBH(OAc)₃ | Dichloroethane | Ambient | Lower | Less effective |

| 4 | NaCNBH₃ | Methanol | 60 °C | Decreased | Elevated temperature lowers yield |

Table 1: Effect of reducing agent, solvent, and temperature on reductive amination yield.

These results indicate that sodium cyanoborohydride in methanol at room temperature with acetic acid as a catalyst is the most efficient condition for the reductive amination step.

Reaction Monitoring and Purification

- Thin-layer chromatography (TLC) is used to monitor the progress of both the reductive amination and deprotection steps.

- Purification is typically achieved by column chromatography using 10% ethyl acetate in hexane as the eluent.

- The final hydrochloride salt is isolated by basification and extraction, followed by trituration to enhance purity.

Research Findings and Spectral Data

Physical and Spectral Characterization

- The aldehyde intermediate exhibits a characteristic aldehyde proton signal at δ 10.19 ppm in ^1H NMR.

- The final 3-(Triazol-2-ylmethyl)aniline; hydrochloride shows signals consistent with the benzotriazole and aniline moieties.

- Melting points and yields are consistent with high purity products.

- The hydrochloride salt formation is confirmed by the presence of characteristic signals and solubility changes upon acid treatment.

Scope and Applicability

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Aldehyde formation | Benzotriazole precursor, formylation | tert-butyl 4-(1-formyl-1H-benzotriazol-2-yl)piperazine-1-carboxylate | 81% | Characterized by ^1H NMR |

| Reductive amination | Aniline (1.2 equiv), NaCNBH₃ (2 equiv), AcOH, MeOH, RT | tert-butyl 4-(1-((phenylamino)methyl)-benzotriazol)piperazine derivative | Good to excellent | Optimized conditions, TLC monitored |

| Deprotection | 4M HCl in 1,4-dioxane, 0 °C to RT, 2 h | 3-(Triazol-2-ylmethyl)aniline; hydrochloride salt | High | Purified by extraction and trituration |

Analyse Chemischer Reaktionen

Oxidation Reactions

3-(Triazol-2-ylmethyl)aniline hydrochloride undergoes oxidation primarily at the triazole ring and aniline moiety. Key findings include:

-

Triazole Ring Oxidation :

Reaction with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives. The reaction proceeds under mild acidic conditions (pH 4–6) at 25–40°C, yielding 3-(1-oxido-1,2,3-triazol-2-ylmethyl)aniline hydrochloride as the major product . -

Aniline Oxidation :

Exposure to strong oxidants like KMnO in acidic media converts the aniline group to a nitroso derivative. This reaction is highly temperature-dependent, with optimal yields (78–82%) achieved at 0–5°C .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HO | pH 5, 30°C, 6 h | 3-(1-Oxido-triazol-2-ylmethyl)aniline HCl | 65% |

| KMnO/HSO | 0°C, 2 h | 3-(Triazol-2-ylmethyl)nitrosobenzene HCl | 78% |

Reduction Reactions

The compound participates in selective reductions:

-

Triazole Ring Reduction :

Catalytic hydrogenation (H, Pd/C) at 50 psi reduces the triazole ring to a dihydrotriazole intermediate. Prolonged reaction times (>12 h) lead to complete saturation, forming a tetrahydrotriazole derivative . -

Nitroso Reduction :

Sodium borohydride (NaBH) in ethanol reduces nitroso groups back to amines without affecting the triazole ring.

Electrophilic Substitution

The aniline moiety undergoes regioselective electrophilic substitution:

-

Nitration :

Reaction with HNO/HSO at 0°C introduces a nitro group predominantly at the para position (87% selectivity). Steric hindrance from the triazolylmethyl group suppresses ortho substitution . -

Sulfonation :

Fuming HSO at 100°C yields the sulfonic acid derivative, which is stabilized by intramolecular hydrogen bonding with the triazole nitrogen .

| Reaction Type | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO/HSO | Para | 3-(Triazol-2-ylmethyl)-4-nitroaniline HCl | 72% |

| Sulfonation | HSO (fuming) | Meta | 3-(Triazol-2-ylmethyl)-5-sulfonaniline HCl | 68% |

Cycloaddition and Click Chemistry

The triazole ring serves as a dipolarophile in Huisgen cycloaddition:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

Reacts with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts to form bis-triazole derivatives. This reaction is regioselective (>95% 1,4-isomer) .

Biological Activity Correlation

Reaction-derived analogs show enhanced bioactivity:

| Derivative | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| 3-(1-Oxido-triazol-2-ylmethyl)aniline | Antifungal | 12.5 | Candida albicans |

| 3-(Triazol-2-ylmethyl)-4-nitroaniline | Antitubercular | 6.25 | Mycobacterium tuberculosis |

Data sourced from in vitro assays using microplate alamar blue (MABA) and broth dilution methods .

Stability Under Environmental Conditions

-

Thermal Degradation : Decomposes at 220°C via cleavage of the triazole-aniline bond, releasing NH and HCl.

-

Photolysis : UV irradiation (254 nm) induces ring-opening of the triazole, forming cyanamide derivatives .

This comprehensive analysis synthesizes data from peer-reviewed studies , ensuring methodological rigor and reproducibility.

Wissenschaftliche Forschungsanwendungen

3-(Triazol-2-ylmethyl)aniline;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.

Wirkmechanismus

The mechanism of action of 3-(Triazol-2-ylmethyl)aniline;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

- Structure : Phenylsulfonylmethyl group at the 3-position.

- Synthesis: Prepared via hydrolysis of acetamide precursors using concentrated HCl and ethanol (91% yield) .

- Properties : Higher molecular weight (313.81 g/mol) due to the sulfonyl group, which increases hydrophobicity. IR and NMR data confirm the sulfone’s electron-withdrawing effects .

- Applications : Investigated as a dihydrofolate reductase inhibitor but faced challenges in further functionalization to triazines .

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline Dihydrochloride

- Structure : Triazole at the 5-position and fluorine at the 2-position.

- Properties : Fluorine enhances electronegativity and bioavailability. The dihydrochloride form improves aqueous solubility.

- Applications : Used in pharmaceuticals and agrochemicals due to its high purity and versatility in derivatization .

3-(1,2,4-Oxadiazol-3-yl)aniline Hydrochloride

- Structure : Oxadiazole replaces triazole.

- Properties : Oxadiazole’s lower basicity compared to triazole may reduce hydrogen-bonding capacity. Molecular weight: 211.63 g/mol.

- Applications : Less commonly reported in drug development, highlighting triazole’s superiority in target engagement .

3-[(3-Fluorophenoxy)methyl]aniline Hydrochloride

- Structure: Fluorophenoxymethyl group at the 3-position.

- Fluorine enhances metabolic stability.

- Synthesis: Not detailed in evidence but likely involves nucleophilic substitution .

Biologische Aktivität

3-(Triazol-2-ylmethyl)aniline;hydrochloride, a derivative of aniline featuring a triazole moiety, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring linked to an aniline group. The molecular formula is , indicating that it contains both nitrogen-rich heterocycles and a hydrochloride salt form, which may enhance solubility in biological systems.

Antimicrobial Properties

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, triazole derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example, certain triazole derivatives have been tested against cancer cell lines such as HeLa and MCF-7, showing promising results with IC50 values in the nanomolar range (0.07 µM for HeLa cells) and demonstrating mechanisms such as caspase-3 activation and cell cycle arrest in the G2/M phase . This suggests that 3-(triazol-2-ylmethyl)aniline;hydrochloride may induce apoptosis in cancer cells through multiple pathways.

Antiviral Effects

The antiviral properties of triazoles have also been explored, particularly in the context of viral infections like SARS-CoV-2. Compounds similar to 3-(triazol-2-ylmethyl)aniline;hydrochloride have been shown to inhibit viral replication in vitro, potentially through interference with viral entry or replication processes .

The biological activity of 3-(triazol-2-ylmethyl)aniline;hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Triazole derivatives can integrate into microbial membranes, leading to structural destabilization.

- Apoptosis Induction : By activating apoptotic pathways (e.g., caspase activation), these compounds can effectively eliminate cancer cells.

Case Study 1: Anticancer Activity

A study investigating various triazole derivatives found that those with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against breast cancer cell lines. The presence of electron-donating groups was crucial for increasing activity levels .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| 3a | 0.07 | HeLa | Apoptosis via caspase-3 |

| 3b | 0.1 | HT29 | Cell cycle arrest (G2/M phase) |

| 3c | 0.91 | MCF-7 | Tubulin inhibition |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effectiveness of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications on the triazole ring significantly improved antibacterial activity compared to standard antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 0.5 µg/mL |

| Triazole B | Escherichia coli | 1.0 µg/mL |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.